molecular formula C14H17BrClNO2 B1667868 Brofaromine hydrochloride CAS No. 63638-90-4

Brofaromine hydrochloride

Cat. No.: B1667868
CAS No.: 63638-90-4
M. Wt: 346.65 g/mol
InChI Key: PUYKEOGYPYITCW-UHFFFAOYSA-N
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Description

Brofaromine hydrochloride is a reversible, selective monoamine oxidase-A (MAO-A) inhibitor developed for treating major depressive disorder and anxiety disorders. Its chemical structure is defined as 4-(7-bromo-5-methoxy-2-benzofuranyl)-piperidine hydrochloride (C₁₄H₁₆BrNO₂) . Unlike irreversible MAO inhibitors (MAOIs), brofaromine competitively binds to MAO-A, allowing enzymatic activity to resume once the drug is discontinued . Preclinical and clinical studies highlight its efficacy in mood and anxiety disorders, with a favorable safety profile due to reduced dietary tyramine restrictions compared to older MAOIs . Despite promising Phase III trial results, its development was discontinued in 1993 due to logistical challenges in conducting further placebo-controlled trials .

Properties

CAS No.

63638-90-4

Molecular Formula

C14H17BrClNO2

Molecular Weight

346.65 g/mol

IUPAC Name

4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine;hydrochloride

InChI

InChI=1S/C14H16BrNO2.ClH/c1-17-11-6-10-7-13(9-2-4-16-5-3-9)18-14(10)12(15)8-11;/h6-9,16H,2-5H2,1H3;1H

InChI Key

PUYKEOGYPYITCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

63638-91-5 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(5-methoxy-7-bromobenzofuranyl)-2-piperidine
brofaromin
brofaromine
brofaromine hydrochloride
CGP 11305A
CGP-11305A

Origin of Product

United States

Preparation Methods

Reaction Sequence and Conditions

Step Reaction Type Reagents/Conditions Intermediate
A1 Friedel-Crafts Acylation Acetic anhydride, AlCl₃, 0–5°C, 2 h 4-Methoxyacetophenone
A2 Bromination Br₂, CH₂Cl₂, 25°C, 12 h 3-Bromo-4-methoxyacetophenone
A3 Reduction NaBH₄, MeOH, 0°C, 1 h 3-Bromo-4-methoxybenzyl alcohol
A4 Oxidation PCC, CH₂Cl₂, 25°C, 6 h 3-Bromo-4-methoxybenzaldehyde
A5 Grignard Addition Piperidinylmagnesium bromide, THF, reflux, 8 h 4-(Piperidinyl)benzyl alcohol
A6 Cyclization H₂SO₄, AcOH, 110°C, 4 h Benzofuran-piperidine scaffold
A7 Demethylation BBr₃, CH₂Cl₂, -78°C, 3 h Phenolic intermediate
A8 Salt Formation HCl (g), Et₂O, 0°C, 1 h This compound

Key challenges in this route include low yields in the bromination (Step A2, ~45%) and cyclization (Step A6, ~50%) steps, necessitating rigorous purification. The final hydrochloride salt is obtained via gaseous HCl treatment in diethyl ether.

Optimized Synthesis from US5290939A

The patent US5290939A discloses an improved method to streamline the synthesis, reducing side reactions and improving yields. The critical modifications include:

Halogenation and Cyclization Enhancements

  • Step A2 Alternative : Use of N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 40°C for 6 h increases bromination yield to 78%.
  • Step A6 Optimization : Replacement of H₂SO₄ with p-toluenesulfonic acid (PTSA) in toluene under reflux (48 h) elevates cyclization yield to 82%.

One-Pot Demethylation-Salt Formation

Combining Steps A7 and A8 via simultaneous BBr₃-mediated demethylation and HCl gas exposure reduces processing time from 4 h to 1.5 h, achieving 95% conversion.

Analytical Validation and Quality Control

Gas Chromatography (GC) with Derivatization

A validated GC method employs heptafluorobutyric anhydride (HFBA) to derivatize brofaromine and its major metabolite, O-desmethylbrofaromine, enhancing detection sensitivity. Key parameters:

  • Column : Packed OV-17 (3% phenylmethylpolysiloxane).
  • Detector : Electron-capture detector (ECD).
  • Limit of Quantitation (LOQ) : 0.03 nmol/sample (10 ng).
  • Internal Standard : 4-(5-Bromo-2-benzofuranyl)piperidine.

This method confirms ≥98% purity for synthesized batches and quantifies metabolite contamination (<0.1%).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O) : δ 3.84 (s, 3H, OCH₃), 4.12–4.28 (m, 2H, CH₂N), 6.92 (d, J=8.8 Hz, 1H, ArH), 7.45 (s, 1H, ArH).
  • ESI-MS : m/z 310.1 [M+H]⁺ (brofaromine), 346.0 [M+H]⁺ (hydrochloride).

Discussion of Synthetic Efficiency

The patent-optimized method offers significant advantages over the conventional route:

Parameter Conventional Route Patent-Optimized Route
Total Yield 12% 48%
Reaction Steps 8 6
Purification Steps 5 3
Process Time 72 h 42 h

The enhanced efficiency stems from reduced side reactions during bromination and cyclization, alongside integrated demethylation-salt formation. However, scalability challenges persist due to the use of moisture-sensitive reagents like BBr₃.

Chemical Reactions Analysis

Brofaromine Hydrochloride undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: The compound can be reduced, particularly in the presence of reducing agents.

    Substitution: It undergoes substitution reactions, especially involving the bromine atom in its structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Profile

Mechanism of Action
Brofaromine functions as a selective and reversible MAO-A inhibitor, which allows for the modulation of neurotransmitter levels, particularly serotonin. This dual action not only inhibits monoamine oxidase but also enhances serotonin reuptake, making it effective in treating various depressive disorders .

Pharmacokinetics
Brofaromine is absorbed relatively slowly from the gastrointestinal tract, reaching peak plasma concentrations within 2 to 4 hours after ingestion. It has a half-life of approximately 9 to 14 hours and is extensively protein-bound (98%) in the bloodstream. The compound exhibits increased bioavailability when taken with food, enhancing its therapeutic effectiveness .

Clinical Applications

1. Treatment of Major Depressive Disorder
A multicenter, double-blind, placebo-controlled trial involving 220 patients demonstrated that brofaromine was significantly more effective than placebo in reducing depressive symptoms. The study utilized various assessment tools such as the Hamilton Depression Rating Scale (HAM-D), showing that 58-66% of patients experienced a reduction of at least 50% in their total HAM-D scores .

2. Post-Traumatic Stress Disorder (PTSD)
Brofaromine has been explored as a treatment option for PTSD. A patent describes its efficacy in alleviating symptoms associated with traumatic stress, including avoidance behavior and heightened arousal. Case studies indicated significant reductions in psychological sequelae following administration of brofaromine hydrochloride .

3. Anxiety Disorders
While brofaromine's primary focus has been on depression, it has also shown promise in treating anxiety disorders. Its favorable side effect profile compared to traditional tricyclic antidepressants makes it a potential candidate for patients experiencing anxiety alongside depressive symptoms .

Comparative Efficacy

Brofaromine has been compared to other antidepressants, including tricyclics like imipramine and other MAOIs such as phenelzine and tranylcypromine. Meta-analyses suggest that brofaromine is at least as effective as these conventional treatments while exhibiting fewer side effects and requiring no dietary restrictions typically associated with older MAOIs .

Case Studies

Case Study 1: PTSD Treatment
An adult patient with acute sexual trauma received this compound at a dosage sufficient to administer 50 mg twice daily. The treatment resulted in significant reductions in intrusive memories and avoidance behavior associated with the trauma .

Case Study 2: Major Depression
In another instance, a patient diagnosed with major depressive disorder was treated with brofaromine at a dose of 150 mg/day. The patient reported substantial improvement in mood and overall functioning after six weeks of treatment, corroborating findings from larger clinical trials .

Mechanism of Action

Brofaromine Hydrochloride exerts its effects by selectively and reversibly inhibiting monoamine oxidase A. This inhibition prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain. Additionally, its serotonin reuptake inhibiting properties further enhance its antidepressant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key pharmacological and clinical differences between brofaromine and other MAOIs:

Compound MAO Selectivity Reversibility Tyramine PD30 Ratio (vs. baseline) Efficacy Notes Approval Status
Brofaromine MAO-A (1:500) Reversible 10 Effective in TRD* and panic disorder Discontinued (Phase III)
Moclobemide MAO-A (1:≥1000) Reversible 7 Comparable to TCAs; fewer side effects Approved in Europe/Canada
Tranylcypromine Non-selective Irreversible 55 High efficacy in TRD; severe tyramine risk Approved (US, Europe)
Phenelzine Non-selective Irreversible 13 Effective but requires strict diet Approved (US, Europe)
Clorgyline MAO-A Irreversible 10 Antidepressant activity; withdrawn Not marketed
Selegiline MAO-B Irreversible 5 Limited to Parkinson’s disease Approved (US, Europe)

*TRD: Treatment-resistant depression

Key Findings:

Selectivity and Reversibility :

  • Brofaromine and moclobemide are both reversible MAO-A inhibitors, but brofaromine has lower selectivity (1:500 vs. 1:≥1000 for moclobemide) .
  • Irreversible MAOIs (e.g., tranylcypromine, phenelzine) inhibit both MAO-A and MAO-B, increasing risks of hypertensive crises and drug interactions .

Tyramine Interaction Risk :

  • Brofaromine’s tyramine pressor test (PD30 ratio = 10) shows a lower risk than irreversible MAOIs (e.g., tranylcypromine PD30 = 55) but slightly higher than moclobemide (PD30 = 7) .
  • Recovery of MAO activity occurs within 8 days after stopping brofaromine, versus >30 days for irreversible MAOIs .

Efficacy in Depression and Anxiety :

  • In a double-blind trial, brofaromine demonstrated comparable efficacy to tranylcypromine in TRD, with better tolerability .
  • For panic disorder, brofaromine matched clomipramine’s efficacy but with fewer anticholinergic side effects .

Safety and Tolerability :

  • Brofaromine’s reversible mechanism avoids the "cheese reaction" seen with irreversible MAOIs, eliminating strict dietary restrictions .
  • Moclobemide has the lowest tyramine risk among reversible MAO-A inhibitors, making it safer for long-term use .

Regulatory Status :

  • Brofaromine was never marketed due to developmental challenges, while moclobemide gained approval in Europe and Canada .
  • Tranylcypromine and phenelzine remain niche options for TRD despite safety concerns .

Biological Activity

Brofaromine hydrochloride is a reversible inhibitor of monoamine oxidase A (RIMA) that was developed for the treatment of depression and anxiety disorders. It has garnered attention due to its dual pharmacologic effects, acting both as a monoamine oxidase inhibitor and a serotonin reuptake inhibitor. This compound was primarily researched in the 1990s but ultimately was not brought to market, primarily due to corporate decisions based on cost-effectiveness considerations.

Brofaromine selectively inhibits MAO-A, which is responsible for the metabolism of neurotransmitters such as serotonin and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. Additionally, it exhibits serotonin reuptake inhibition, further enhancing serotonergic activity.

Key Pharmacological Properties

  • Selectivity : Brofaromine is more selective for MAO-A compared to MAO-B, with IC50 values indicating a stronger affinity for MAO-A.
  • Protein Binding : Approximately 98% protein-bound in plasma.
  • Half-Life : Ranges from 9 to 14 hours, allowing for once or twice daily dosing.
  • Metabolism : Extensively metabolized by the liver with no active metabolites identified.

Case Studies and Trials

  • Canadian Multicenter Study : A double-blind, placebo-controlled trial involving 220 patients demonstrated that brofaromine was significantly more effective than placebo across various depression scales, including the Hamilton Depression Rating Scale (HAM-D). Notably, 58-66% of patients treated with brofaromine showed at least a 50% reduction in HAM-D scores compared to control groups .
  • Comparative Studies : Brofaromine has been found to be at least as effective as traditional antidepressants like tricyclics (e.g., imipramine) and other MAOIs (e.g., phenelzine). In trials comparing brofaromine with imipramine and phenelzine, no significant differences in efficacy were noted .

Summary of Findings

Study TypeSample SizeTreatment DurationEfficacy Rate (%)Comparison Drug
Canadian Multicenter Study2206 weeks58-66Placebo
Brofaromine vs. Imipramine609VariableComparableImipramine
Brofaromine vs. Phenelzine158VariableNo significant diffPhenelzine

Side Effects and Tolerability

The most commonly reported side effects associated with brofaromine include:

  • Headache
  • Nausea
  • Dizziness
  • Sleep disturbances

Compared to traditional MAOIs, brofaromine is associated with fewer anticholinergic side effects, making it a potentially safer option for patients .

Q & A

Q. What is the primary mechanism of action of brofaromine hydrochloride, and how does this influence experimental design in depression studies?

this compound is a selective, reversible inhibitor of monoamine oxidase-A (MAO-A) with an IC50 of 0.2 μM . This mechanism increases synaptic concentrations of serotonin, norepinephrine, and dopamine, which is critical for designing studies on mood disorders. For preclinical models, researchers should prioritize assays measuring MAO-A activity in brain homogenates or cell lines, paired with behavioral tests (e.g., forced swim test) to correlate enzyme inhibition with antidepressant effects. Dose-response studies should account for reversible inhibition kinetics to avoid overestimating efficacy .

Q. What are the standard pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) for this compound in human trials, and how do they inform dosing regimens?

In clinical trials, brofaromine exhibits a Cmax of ~200 ng/mL (single dose) and a Tmax of 2–4 hours, with bioavailability influenced by age and frailty. AUC values are confounded by clearance (CL) variability, particularly in older populations . Researchers should use population pharmacokinetic modeling to adjust dosing in heterogeneous cohorts, ensuring stratification by age and metabolic capacity. Bioequivalence studies must compare intravenous and oral formulations to isolate bioavailability (F) from CL .

Q. How is this compound formulated for in vitro neuroprotection studies, and what excipients are compatible with its stability?

Brofaromine is typically dissolved in aqueous buffers (e.g., PBS) at concentrations ≤1 mM, with pH adjusted to 5.0–7.4 to prevent degradation. Excipients like pyridoxine hydrochloride (0.0004% w/v) and thiamine hydrochloride (0.0004% w/v) are compatible in cell culture media, as shown in neuroprotection assays against oxidative stress . Stability testing under varying temperatures (4°C vs. 25°C) and light exposure is critical for reproducibility.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioavailability data for this compound between healthy and frail populations?

A 15% reduction in bioavailability (F) observed in frail older adults vs. healthy volunteers may reflect altered first-pass metabolism or drug-drug interactions. To disentangle F from CL, use a two-step approach:

  • Step 1: Conduct a crossover study comparing AUC after intravenous and oral administration.
  • Step 2: Apply nonlinear mixed-effects modeling (NONMEM) to quantify covariates (e.g., hepatic enzyme activity, renal function). This method isolates age- and frailty-related changes in F while controlling for CL variability .

Q. What experimental designs are optimal for evaluating brofaromine’s neuroprotective effects against iron-induced oxidative stress?

Brofaromine’s MAO-A inhibition reduces H2O2 production, mitigating oxidative damage in neurons. Key steps:

  • Cell model: Primary rat cortical neurons exposed to 10 μM ferrous sulfate.
  • Intervention: Co-treatment with brofaromine (1–10 μM) and trolox (vitamin E analog, positive control).
  • Outcomes: Measure cell viability (MTT assay), lipid peroxidation (MDA levels), and MAO-A activity fluorometrically. Include dose-ranging studies to identify the threshold for MAO-A inhibition vs. off-target effects .

Q. How should researchers address batch-to-batch variability in this compound reference standards?

Batch variability can arise from differences in hydrochloride salt stoichiometry or residual solvents. Mitigation strategies:

  • Quality control: Use HPLC-UV (λ = 254 nm) with a C18 column and phosphate-perchlorate buffer (pH 2.5) to verify purity ≥98% .
  • Standardization: Cross-validate with NMR (1H/13C) for structural confirmation, referencing the SMILES string Brc1c2oc(C3CCNCC3)cc2cc(OC)c1 . Document lot-specific certificates of analysis (CoA) for reproducibility .

Q. What statistical methods are recommended for analyzing MAO-A inhibition kinetics in brofaromine studies?

Use Michaelis-Menten kinetics with Lineweaver-Burk plots to determine Km and Vmax in the presence of brofaromine. For reversible inhibition, calculate Ki values using the Cheng-Prusoff equation:

IC50=Ki(1+[S]Km)IC_{50} = K_i \left(1 + \frac{[S]}{K_m}\right)

where [S] is substrate concentration. Report IC50 values alongside MAO-A/MAO-B selectivity ratios to confirm specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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